Intropin

Description

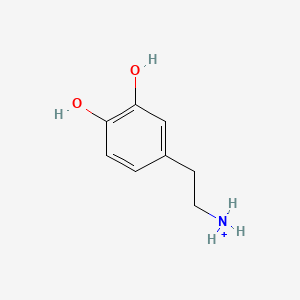

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12NO2+ |

|---|---|

Molecular Weight |

154.19 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)ethylazanium |

InChI |

InChI=1S/C8H11NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3-4,9H2/p+1 |

InChI Key |

VYFYYTLLBUKUHU-UHFFFAOYSA-O |

SMILES |

C1=CC(=C(C=C1CC[NH3+])O)O |

Canonical SMILES |

C1=CC(=C(C=C1CC[NH3+])O)O |

Synonyms |

3,4 Dihydroxyphenethylamine 3,4-Dihydroxyphenethylamine 4-(2-Aminoethyl)-1,2-benzenediol Dopamine Dopamine Hydrochloride Hydrochloride, Dopamine Hydroxytyramine Intropin |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying Intropin’s dose-dependent cardiovascular effects?

- Methodology : Use in vitro models (e.g., isolated heart preparations like Langendorff perfusion systems) to measure hemodynamic parameters (e.g., left ventricular pressure, coronary flow rate). For in vivo studies, employ rodent or canine models to simulate conditions like shock or heart failure, monitoring blood pressure, renal perfusion, and cardiac output via telemetry or catheterization .

- Key Metrics : Dose-response curves (threshold, therapeutic, and toxic ranges), receptor affinity assays (α- and β-adrenergic receptors), and biochemical markers (e.g., cAMP levels) to quantify intracellular signaling .

Q. How do researchers standardize protocols for this compound’s renal perfusion studies to ensure reproducibility?

- Approach : Implement controlled infusion rates (e.g., 1–5 µg/kg/min) in animal models, with strict monitoring of urinary output, glomerular filtration rate (GFR), and electrolyte balance. Use crossover designs to minimize inter-subject variability .

- Validation : Compare results against established vasodilators (e.g., fenoldopam) or vasoconstrictors (e.g., norepinephrine) to contextualize this compound’s dual vasoactive properties .

Advanced Research Questions

Q. How can contradictory data on this compound’s effects on systemic vs. renal vascular resistance be resolved?

- Analytical Framework : Conduct systematic reviews with meta-regression to identify confounding variables (e.g., patient comorbidities, co-administered drugs). Use in silico modeling to simulate hemodynamic interactions under varying physiological conditions .

- Experimental Design : Perform head-to-head studies comparing this compound with selective dopamine receptor agonists (e.g., D1 agonist fenoldopam) in stratified cohorts (e.g., septic vs. cardiogenic shock patients) .

Q. What methodological innovations improve the accuracy of this compound’s dose-response profiling in heterogeneous populations?

- Techniques : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling with Bayesian adaptive dosing to account for inter-individual variability. Incorporate biomarkers like plasma dopamine levels and real-time hemodynamic monitoring .

- Data Integration : Use machine learning to analyze high-dimensional datasets (e.g., electronic health records) linking this compound dosing to clinical outcomes (e.g., mortality, organ failure) .

Q. How do researchers address ethical and practical challenges in designing controlled trials for this compound in critical care settings?

- Ethical Strategy : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Use cluster randomization or stepped-wedge designs to balance equipoise and clinical urgency .

- Regulatory Compliance : Reference IND application guidelines (e.g., 21 CFR Sec. 312.55) for safety reporting and pediatric subpopulation analyses .

Methodological Guidance for Data Analysis

Q. What statistical methods are optimal for analyzing this compound’s biphasic hemodynamic effects?

- Tools : Multivariate regression to isolate dose-dependent variables (e.g., MAP changes at 2–10 µg/kg/min). Non-linear mixed-effects models (NLMEM) for sparse PK/PD data in critically ill patients .

- Contradiction Management : Apply sensitivity analyses to assess robustness against outliers or missing data, particularly in studies with small sample sizes .

Q. How can researchers leverage existing clinical trial data to identify understudied applications of this compound?

- Literature Synthesis : Use PICO framework (Population, Intervention, Comparison, Outcome) to structure systematic reviews. Extract data from repositories like ClinicalTrials.gov , focusing on off-label uses (e.g., hepatorenal syndrome) .

- Gap Analysis : Map mechanistic studies (e.g., receptor binding assays) to clinical outcomes to prioritize translational research .

Tables for Quick Reference

Table 1 : Key Receptor Targets of this compound and Functional Outcomes

| Receptor Type | Activation Threshold | Physiological Effect | Research Measurement Tool |

|---|---|---|---|

| D1 | 0.5–2 µg/kg/min | Renal vasodilation | GFR, urinary sodium excretion |

| β1-Adrenergic | 5–10 µg/kg/min | Increased cardiac contractility | LV dP/dt, echocardiography |

| α-Adrenergic | >10 µg/kg/min | Systemic vasoconstriction | Mean arterial pressure (MAP) |

| Source: Compiled from |

Table 2 : Common Pitfalls in this compound Research and Mitigation Strategies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.